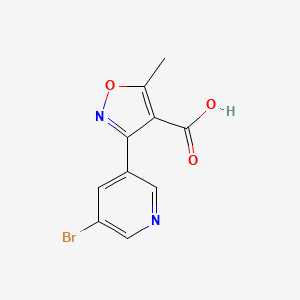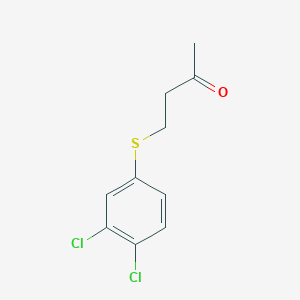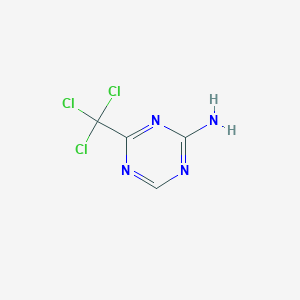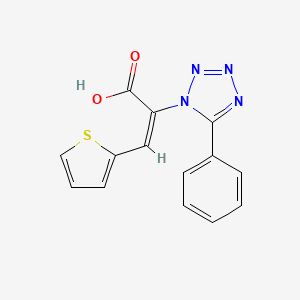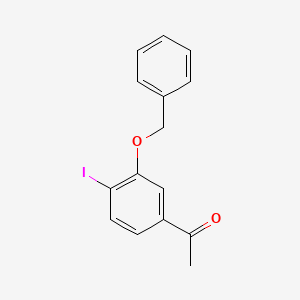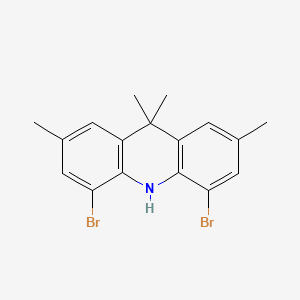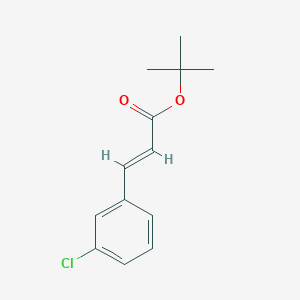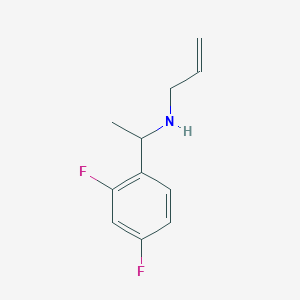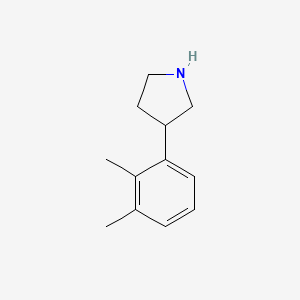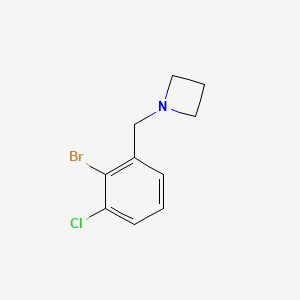
1-(2-Bromo-3-chlorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-chlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and chlorine atom attached to a benzyl group, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-chlorobenzyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties associated with this approach.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
1-(2-Bromo-3-chlorobenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
科学研究应用
1-(2-Bromo-3-chlorobenzyl)azetidine has several scientific research applications, including:
作用机制
The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and the presence of bromine and chlorine atoms contribute to its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways depend on the context of its use in research and applications.
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct reactivity compared to azetidines.
Uniqueness
1-(2-Bromo-3-chlorobenzyl)azetidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and properties, making it valuable for various scientific research applications.
属性
分子式 |
C10H11BrClN |
|---|---|
分子量 |
260.56 g/mol |
IUPAC 名称 |
1-[(2-bromo-3-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrClN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI 键 |
YTZKMGZKPOHYPR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C(=CC=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
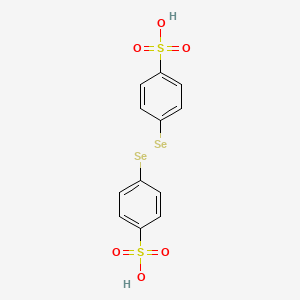
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

